molecular formula C12H12O3 B3043433 3-(4-Hydroxyphenyl)hex-4-ynoic acid CAS No. 865233-34-7

3-(4-Hydroxyphenyl)hex-4-ynoic acid

Cat. No.: B3043433
CAS No.: 865233-34-7
M. Wt: 204.22
InChI Key: QFYGPUAIMQUIOO-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a hydroxyphenyl group attached to a hexynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)hex-4-ynoic acid typically involves the coupling of a hydroxyphenyl derivative with a hexynoic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxyphenyl)hex-4-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Hydroxyphenyl)hex-4-ynoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The alkyne group can participate in covalent bonding with nucleophilic residues in proteins, leading to modifications that alter their function .

Comparison with Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylpropionic acid
  • 4-Hydroxyphenylbutyric acid

Comparison: 3-(4-Hydroxyphenyl)hex-4-ynoic acid is unique due to the presence of both a hydroxyphenyl group and an alkyne group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain a hydroxyphenyl group without the alkyne functionality .

Properties

IUPAC Name

3-(4-hydroxyphenyl)hex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGPUAIMQUIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)hex-4-ynoic acid
Reactant of Route 2
3-(4-Hydroxyphenyl)hex-4-ynoic acid
Reactant of Route 3
3-(4-Hydroxyphenyl)hex-4-ynoic acid
Reactant of Route 4
3-(4-Hydroxyphenyl)hex-4-ynoic acid
Reactant of Route 5
3-(4-Hydroxyphenyl)hex-4-ynoic acid
Reactant of Route 6
3-(4-Hydroxyphenyl)hex-4-ynoic acid

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